Cas no 1701830-04-7 (3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid)

3-{(tert-Butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a 2,4,5-trimethylphenyl substituent. The Boc group provides stability under basic and nucleophilic conditions while remaining cleavable under acidic conditions, making it suitable for peptide synthesis and other organic transformations. The aromatic trimethylphenyl moiety enhances steric and electronic properties, potentially influencing reactivity and solubility. This compound is valuable as an intermediate in pharmaceutical and agrochemical research, particularly for constructing complex molecules requiring selective deprotection. Its structural features offer versatility in synthetic applications, ensuring compatibility with a range of reaction conditions.
3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid structure
1701830-04-7 structure
商品名:3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid
CAS番号:1701830-04-7
MF:C17H25NO4
メガワット:307.384705305099
CID:5612486
PubChem ID:108407944

3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-3429562
    • 3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
    • 1701830-04-7
    • 3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid
    • インチ: 1S/C17H25NO4/c1-10-7-12(3)13(8-11(10)2)14(9-15(19)20)18-16(21)22-17(4,5)6/h7-8,14H,9H2,1-6H3,(H,18,21)(H,19,20)
    • InChIKey: NMJQNBATMJOLMB-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC(=O)O)C1C=C(C)C(C)=CC=1C)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 307.17835828g/mol
  • どういたいしつりょう: 307.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 402
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3429562-10g
3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1701830-04-7
10g
$3807.0 2023-09-03
Enamine
EN300-3429562-2.5g
3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1701830-04-7 95.0%
2.5g
$1735.0 2025-03-18
Enamine
EN300-3429562-5.0g
3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1701830-04-7 95.0%
5.0g
$2566.0 2025-03-18
Enamine
EN300-3429562-0.5g
3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1701830-04-7 95.0%
0.5g
$849.0 2025-03-18
Enamine
EN300-3429562-1.0g
3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1701830-04-7 95.0%
1.0g
$884.0 2025-03-18
Enamine
EN300-3429562-0.1g
3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1701830-04-7 95.0%
0.1g
$779.0 2025-03-18
Enamine
EN300-3429562-0.05g
3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1701830-04-7 95.0%
0.05g
$744.0 2025-03-18
Enamine
EN300-3429562-0.25g
3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1701830-04-7 95.0%
0.25g
$814.0 2025-03-18
Enamine
EN300-3429562-10.0g
3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1701830-04-7 95.0%
10.0g
$3807.0 2025-03-18
Enamine
EN300-3429562-1g
3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
1701830-04-7
1g
$884.0 2023-09-03

3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid 関連文献

3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acidに関する追加情報

3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic Acid: A Comprehensive Overview

The compound 3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid, with the CAS number 1701830-04-7, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a tert-butoxy carbonyl amino group with a 2,4,5-trimethylphenyl group attached to a propanoic acid backbone. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.

The synthesis of this compound involves a series of carefully designed organic reactions. The tert-butoxy carbonyl group is introduced via a carbamate formation reaction, while the 2,4,5-trimethylphenyl group is typically obtained through Friedel-Crafts alkylation or other aromatic substitution reactions. The propanoic acid backbone serves as the central framework that connects these functional groups, enabling the molecule to exhibit versatile reactivity and bioactivity.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its structure suggests that it may act as a substrate for various enzymatic reactions or serve as a lead compound for designing bioactive molecules. For instance, the tert-butoxy carbonyl amino group can act as a protecting group in peptide synthesis or as a site for further functionalization in medicinal chemistry.

The 2,4,5-trimethylphenyl group adds significant steric bulk to the molecule, which can influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This makes it an interesting candidate for studying structure-activity relationships (SAR) in drug design. Moreover, the propanoic acid moiety can participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding affinity in biological systems.

In terms of applications, this compound has been explored in various contexts. For example, it has been used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its ability to undergo further modifications makes it a valuable building block in organic synthesis.

From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is essential. Research into its stability under different environmental conditions and its potential to bioaccumulate or persist in ecosystems is ongoing. These studies are critical for ensuring the safe use and disposal of this compound in industrial and research settings.

In conclusion, 3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethylphenyl)propanoic acid represents a fascinating example of how complex molecular architectures can be designed and synthesized to address specific chemical and biological challenges. Its unique combination of functional groups and structural features positions it as a valuable tool in both academic research and industrial applications.

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